

Toxicological Profile of Formanilide: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used for diagnostic or treatment purposes. The toxicological data on **formanilide** is limited, and this report reflects the publicly available information as of the date of publication.

Executive Summary

Formanilide is an organic compound with the chemical formula C₆H₅NHCHO. It serves as a precursor in the synthesis of various chemicals, including fungicides. Despite its industrial use, the toxicological profile of **formanilide** is not well-characterized in the public domain. This technical guide provides a comprehensive overview of the available toxicological data for **formanilide**, highlighting significant data gaps in areas such as acute, sub-chronic, and chronic toxicity, as well as carcinogenicity and reproductive and developmental toxicity. The information presented herein is intended to inform researchers, scientists, and drug development professionals about the current state of knowledge and to underscore the need for further investigation into the potential hazards of this compound.

Chemical and Physical Properties



Property	Value	Reference
CAS Number	103-70-8	
Molecular Formula	C ₇ H ₇ NO	
Molecular Weight	121.14 g/mol	
Appearance	Colorless or white solid	
Melting Point	46.6–47.5 °C	
Boiling Point	271 °C	
Density	1.144 g/cm ³	
GHS Hazard Statements	H302 (Harmful if swallowed)	

Toxicological Data Acute Toxicity

Data on the acute toxicity of **formanilide** is sparse. A single study reported the lowest published lethal dose (LDLo) in dogs via the intravenous route. No oral, dermal, or inhalation LD50/LC50 values for standard laboratory animal models were found in the public literature. General symptoms of exposure to **formanilide** may include cyanosis, headache, dizziness, confusion, decreased blood pressure, convulsions, and coma.

Test	Species	Route	Value	Reference
LDLo	Dog	Intravenous	400 mg/kg	

Table 1: Acute Toxicity of Formanilide

Repeated Dose Toxicity (Sub-acute, Sub-chronic, and Chronic)

No data from repeated dose toxicity studies (28-day, 90-day, or chronic) for **formanilide** were identified in the publicly available scientific literature. Therefore, the No Observed Adverse



Effect Level (NOAEL) and Lowest Observed Adverse Effect Level (LOAEL) for **formanilide** have not been established.

Study Duration	Species	Route of Administr ation	NOAEL	LOAEL	Target Organs	Referenc e
28-Day	No data available	No data available	No data available	No data available	No data available	
90-Day	No data available	No data available	No data available	No data available	No data available	_
Chronic	No data available	No data available	No data available	No data available	No data available	

Table 2: Repeated Dose Toxicity of Formanilide

Genotoxicity

Formanilide has been evaluated for its mutagenic potential in the Salmonella typhimurium reverse mutation assay (Ames test). The results from a study conducted by the National Toxicology Program were negative.[1]

Assay	Test System	Metabolic Activation	Concentrati on/Dose Range	Result	Reference
Bacterial Reverse Mutation Assay (Ames Test)	Salmonella typhimurium strains TA100, TA1535, TA97, TA98	With and without rat and hamster liver S9	Up to 10,000 μ g/plate	Negative	[1]

Table 3: Genotoxicity of Formanilide



Carcinogenicity

No carcinogenicity bioassays for **formanilide** in rodents have been reported in the publicly available literature. Therefore, its carcinogenic potential is unknown.

Species/Str ain	Route of Administrat ion	Dose Levels	Duration	Findings	Reference
No data	No data	No data	No data	No data	
available	available	available	available	available	

Table 4: Carcinogenicity of Formanilide

Reproductive and Developmental Toxicity

There is no available data on the reproductive or developmental toxicity of formanilide.

Study Type	Species	Route of Administrat ion	Dose Levels	Key Findings	Reference
Reproductive Toxicity	No data available	No data available	No data available	No data available	
Development al Toxicity	No data available	No data available	No data available	No data available	

Table 5: Reproductive and Developmental Toxicity of Formanilide

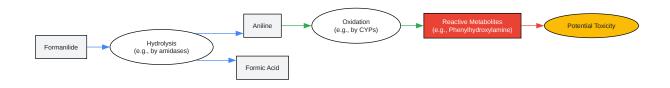
Mechanisms of Toxicity

Due to the limited toxicological data, the mechanisms of toxicity for **formanilide** have not been elucidated. Based on its chemical structure, potential metabolic pathways can be hypothesized.

Putative Metabolic Pathway



Formanilide is expected to be metabolized in mammals, although specific studies are lacking. A plausible metabolic pathway involves hydrolysis of the amide bond to yield aniline and formic acid. Aniline can then undergo further metabolism, including oxidation to form reactive intermediates.



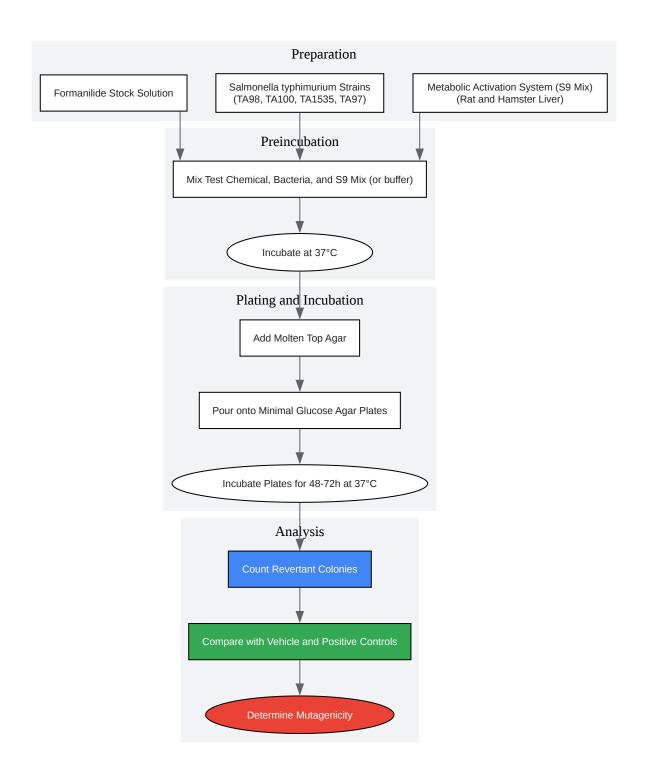
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Caption: A putative metabolic pathway for **formanilide**.

Experimental Protocols Bacterial Reverse Mutation Assay (Ames Test)

The following is a general description of the protocol used for the Salmonella mutagenicity testing of **formanilide** as reported by Zeiger et al. (1988).





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Caption: General workflow for the Ames test.



Methodology Summary: The mutagenicity of **formanilide** was evaluated using a preincubation modification of the Salmonella/mammalian microsome assay. The test was conducted with Salmonella typhimurium strains TA98, TA100, TA1535, and TA97. Each strain was tested in the presence and absence of an exogenous metabolic activation system (S9) derived from the livers of Aroclor 1254-induced male Sprague-Dawley rats and Syrian hamsters. The preincubation method involves mixing the test chemical, the bacterial culture, and the S9 mix (or buffer) and incubating this mixture before plating on minimal glucose agar. After incubation of the plates, the number of revertant colonies is counted and compared to the number of colonies on the solvent control plates. A chemical is considered mutagenic if it induces a reproducible, dose-related increase in the number of revertant colonies.

Conclusion and Data Gaps

The available toxicological data for **formanilide** is exceedingly limited. While a bacterial reverse mutation assay indicates a lack of mutagenic potential, there is a significant absence of data for other critical toxicological endpoints. The following are key data gaps:

- Acute Toxicity: Lack of oral, dermal, and inhalation LD50/LC50 data.
- Repeated Dose Toxicity: No studies are available to characterize toxicity upon repeated exposure.
- Carcinogenicity: The carcinogenic potential of **formanilide** has not been evaluated.
- Reproductive and Developmental Toxicity: No data exists to assess the potential for reproductive or developmental effects.
- Toxicokinetics and Metabolism: The absorption, distribution, metabolism, and excretion of formanilide in mammals have not been studied.
- Mechanisms of Toxicity: The molecular mechanisms underlying any potential toxicity are unknown.

Given these substantial data gaps, a comprehensive risk assessment for **formanilide** cannot be performed. Further research is imperative to adequately characterize the toxicological profile of this compound and to ensure the safety of individuals who may be exposed in occupational or other settings.



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References

- 1. Salmonella mutagenicity tests: IV. Results from the testing of 300 chemicals PubMed [pubmed.ncbi.nlm.nih.gov]
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